molecular formula C8H11NO B13247743 5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one

5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one

Cat. No.: B13247743
M. Wt: 137.18 g/mol
InChI Key: SZPVVFMGQLOGLV-UHFFFAOYSA-N
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Description

5-(Aminomethyl)bicyclo[221]hept-2-en-7-one is a bicyclic compound with a unique structure that includes an aminomethyl group attached to a bicycloheptene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one typically involves the reaction of bicyclo[2.2.1]hept-2-en-7-one with aminomethylating agents. One common method is the reductive amination of bicyclo[2.2.1]hept-2-en-7-one using formaldehyde and ammonia or a primary amine under reducing conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products

Scientific Research Applications

5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-en-5-one: Similar in structure but lacks the aminomethyl group.

    Bicyclo[2.2.1]hept-2-en-7-ol: Contains a hydroxyl group instead of an aminomethyl group.

    Bicyclo[2.2.1]hept-2-ene: A simpler analog without functional groups.

Uniqueness

5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

5-(aminomethyl)bicyclo[2.2.1]hept-2-en-7-one

InChI

InChI=1S/C8H11NO/c9-4-6-3-5-1-2-7(6)8(5)10/h1-2,5-7H,3-4,9H2

InChI Key

SZPVVFMGQLOGLV-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC(C1CN)C2=O

Origin of Product

United States

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